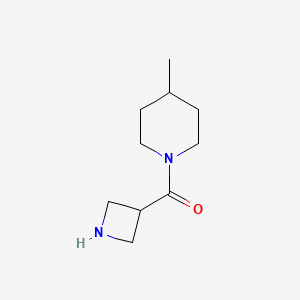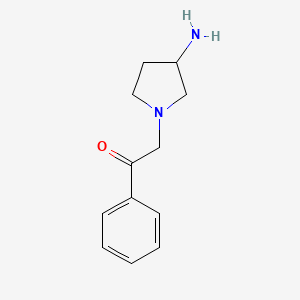
2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one
Vue d'ensemble
Description
The compound “2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another common approach is the functionalization of preformed pyrrolidine rings . The exact synthesis process for “2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one” is not specified in the search results.Molecular Structure Analysis
The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Applications De Recherche Scientifique
Chemical Transformations and Synthetic Pathways
The compound 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one has been studied in various synthetic pathways and chemical transformations. For example, N-Vinylpyrrolidin-2-One serves as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-Pyrrolines, highlighting its role in cyclization and enamine or imine formation processes (Sorgi et al., 2003). Similarly, a flexible carbanionic approach has been described for protected trans-(2R,3S)-2-Substituted 3-Aminopyrrolidines, demonstrating the compound's utility in asymmetric synthesis and highlighting its relevance in creating complex molecular architectures (Tang et al., 2005).
Metabolic Activation and Bioactive Molecule Synthesis
Research has also focused on the metabolic activation of compounds containing the 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one moiety. For instance, studies have explored the metabolic activation of dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs with a fluoropyrrolidine moiety, revealing insights into the bioactivation processes and the potential for forming reactive intermediates (Xu et al., 2004). This research is significant for understanding the pharmacokinetics and dynamics of bioactive molecules related to 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one.
Advanced Materials and Corrosion Inhibition
The synthesis and application of novel materials have also been explored using 2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one derivatives. For example, amino acid-based imidazolium zwitterions derived from this compound have been investigated as green corrosion inhibitors for mild steel, demonstrating the potential for creating environmentally friendly materials with high efficiency in protecting metals from corrosion (Srivastava et al., 2017).
Biotechnology and Microbial Production
In biotechnological applications, the compound has been implicated in the production of valuable aromatic compounds. For example, metabolic engineering of Escherichia coli for the production of 2-phenylethanol and its acetate from glucose demonstrates the utility of this compound in creating microorganisms capable of synthesizing industrially relevant aromatic compounds through novel biosynthetic pathways (Guo et al., 2018).
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-6-7-14(8-11)9-12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCNFDOQYWDRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-phenylethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)
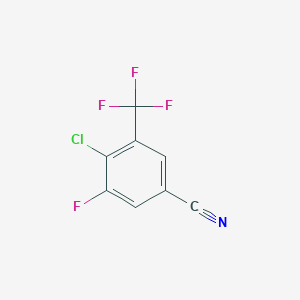
![1-[(5-Chlorothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1487912.png)
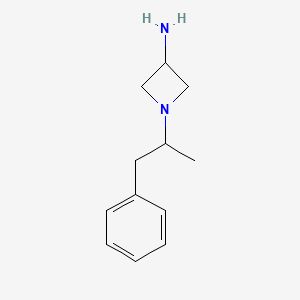
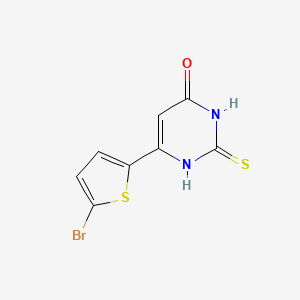
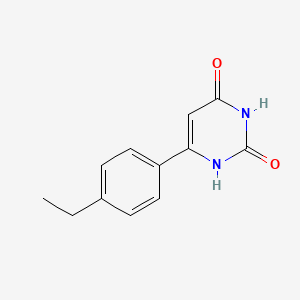
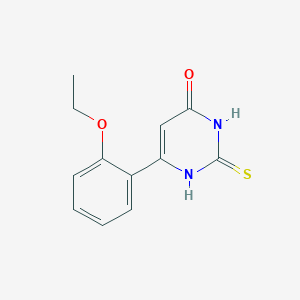
![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)
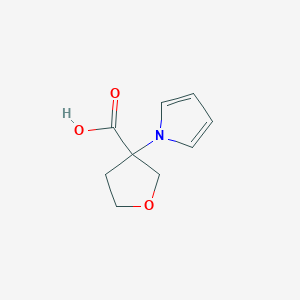
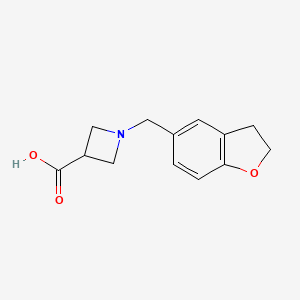
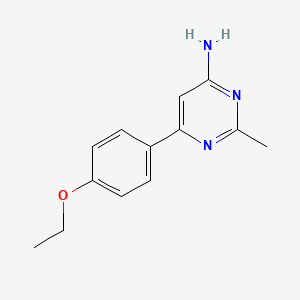
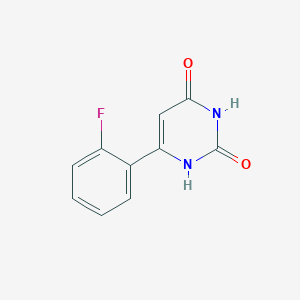
![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)
